![molecular formula C12H15NO B12992857 6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12992857.png)
6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] is a chemical compound characterized by its unique spirocyclic structure. This compound features a methoxy group at the 6’ position and a spiro linkage between an azetidine ring and an indene moiety. The presence of these functional groups and the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable indene derivative with an azetidine precursor under specific conditions that promote spirocyclization. The reaction conditions often include the use of a base to deprotonate the azetidine precursor, followed by heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for 6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the azetidine ring or the indene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield an aldehyde or carboxylic acid, while reduction of the azetidine ring could lead to a more saturated spirocyclic structure.
Scientific Research Applications
6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of 6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] involves its interaction with specific molecular targets. The methoxy group and spiro linkage play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene]
- 6’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]
Uniqueness
6’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] is unique due to its specific spiro linkage and the presence of the methoxy group at the 6’ position. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The spiro linkage, in particular, contributes to the compound’s stability and its ability to interact with various molecular targets in a selective manner.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
5-methoxyspiro[1,2-dihydroindene-3,3'-azetidine] |
InChI |
InChI=1S/C12H15NO/c1-14-10-3-2-9-4-5-12(7-13-8-12)11(9)6-10/h2-3,6,13H,4-5,7-8H2,1H3 |
InChI Key |
PNUGDBMJRURWJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC23CNC3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12992780.png)
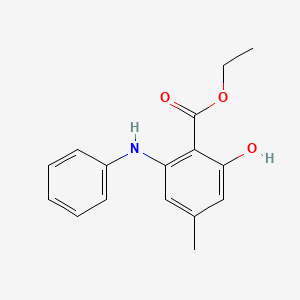
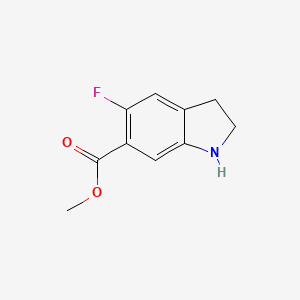

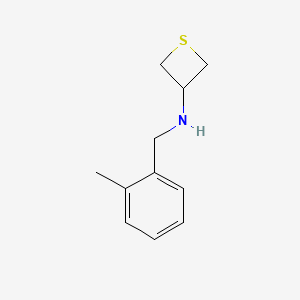


![tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12992827.png)
![N-(4-Chloro-3-nitro-phenyl)-2-[cyclohexyl-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B12992835.png)
![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine](/img/structure/B12992840.png)

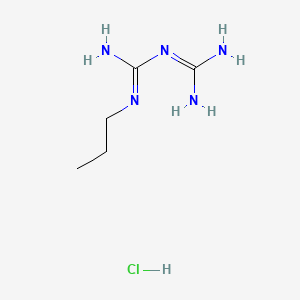
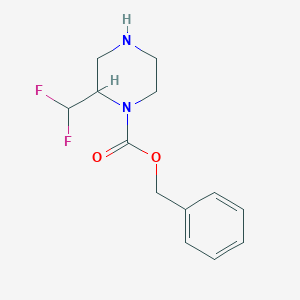
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol](/img/structure/B12992860.png)
